5-HT2B Receptor Binding Affinity: Sub-nanomolar Ki Versus Comparator 5-HT2 Antagonists
LY 272015 hydrochloride demonstrates sub-nanomolar binding affinity for the 5-HT2B receptor (Ki = 0.75 nM), which is approximately 17-fold higher affinity than the 5-HT2B/2C antagonist SB-206553 (Ki = 12.6 nM for 5-HT2B) . Compared to the non-selective antagonist methysergide, LY 272015 exhibits substantially greater 5-HT2B affinity with defined selectivity boundaries [1].
| Evidence Dimension | 5-HT2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.75 nM (human 5-HT2B) |
| Comparator Or Baseline | SB-206553: Ki = 12.6 nM (human 5-HT2B); Methysergide: Ki = 1.1 nM (human 5-HT2B) |
| Quantified Difference | LY 272015 exhibits 16.8-fold higher affinity than SB-206553; comparable affinity to methysergide but with defined selectivity |
| Conditions | Radioligand binding assays using cloned human 5-HT2B receptor expressed in cell lines |
Why This Matters
Sub-nanomolar 5-HT2B affinity enables lower compound consumption per experiment and permits antagonist studies at concentrations where off-target effects are minimized.
- [1] Bonhaus DW, Flippin LA, Greenhouse RJ, Jaime S, Rocha C, Dawson M, et al. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist. Br J Pharmacol. 1999;127(5):1075-82. doi: 10.1038/sj.bjp.0702632 View Source
